4,4'-Bis(4-aminophenoxy)benzophenone

概要

説明

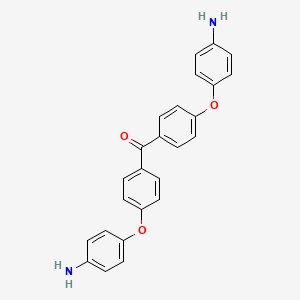

4,4’-Bis(4-aminophenoxy)benzophenone is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of two aminophenoxy groups attached to a benzophenone core. This compound is known for its high thermal stability and is commonly used in the synthesis of high-performance polymers, particularly polyimides .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-aminophenoxy)benzophenone typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 4,4’-dihydroxybenzophenone in the presence of potassium carbonate in N,N-dimethylformamide. This is followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to yield the desired diamine .

Industrial Production Methods

In industrial settings, the preparation of 4,4’-Bis(4-aminophenoxy)benzophenone involves similar steps but is optimized for larger scale production. The process includes the use of strong polar aprotic solvents and specific catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, facilitating efficient production .

化学反応の分析

Polymerization with Dianhydrides

The primary application of 4,4'-Bis(4-aminophenoxy)benzophenone is in polyimide synthesis. It reacts with aromatic tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride) via polycondensation :

Reaction Mechanism:

-

Polyamic Acid Formation : Diamine reacts with dianhydride in polar aprotic solvents (e.g., DMAc) at 20–40°C.

-

Thermal Imidization : Heating to 250–300°C cyclizes the polyamic acid to form polyimides.

Polymer Properties:

| Property | Value |

|---|---|

| Glass Transition Temp. | 250–300°C |

| 10% Weight Loss (TGA) | 521–550°C |

| Tensile Strength | 90–120 MPa |

Crosslinking for Covalent Organic Frameworks (COFs)

The compound forms COFs when crosslinked with aldehydes (e.g., terephthalaldehyde) under solvothermal conditions :

COF Synthesis Parameters:

| Parameter | Value |

|---|---|

| Solvent | Mesitylene/Dioxane |

| Catalyst | Acetic Acid |

| Temperature | 120°C |

| Reaction Time | 72 hours |

| Surface Area (BET) | 800–1,200 m²/g |

Applications:

-

Sensing : Detects nitroaromatics via fluorescence quenching (detection limit: 10⁻⁶ M) .

-

Catalysis : Stabilizes metal nanoparticles for hydrogenation reactions.

Comparative Analysis of Reaction Pathways

The table below contrasts synthesis routes for this compound:

Stability and Side Reactions

科学的研究の応用

Overview

4,4'-Bis(4-aminophenoxy)benzophenone (commonly referred to as 4,4'-Bis(4-AP)BP) is an organic compound characterized by its two aminophenoxy groups attached to a benzophenone core. This compound exhibits significant thermal stability and versatile chemical properties, making it valuable in various scientific and industrial applications. Below, we explore its applications across multiple domains, including polymer science, biomedicine, and materials engineering.

Polymer Science

4,4'-Bis(4-AP)BP is primarily utilized as a monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability and mechanical strength, which are essential for applications in demanding environments such as aerospace and electronics.

- Polyimide Synthesis : The compound reacts with dianhydrides to form imide linkages, resulting in robust polyimide structures. This reaction enhances the material properties required for high-temperature applications .

- Thermal and Mechanical Properties : Research has shown that incorporating 4,4'-Bis(4-AP)BP into polymer matrices significantly improves their thermal and mechanical characteristics. Studies indicate that polyimides derived from this compound exhibit superior thermooxidative stability compared to other polymers .

Biomedicine

The biocompatibility of 4,4'-Bis(4-AP)BP has led to its exploration in biomedical applications.

- Drug Delivery Systems : Its structural properties allow it to be integrated into drug delivery systems, providing controlled release of therapeutic agents. The compound’s ability to form stable polymers can be advantageous in creating scaffolds for tissue engineering .

- Medical Devices : The compound is also being investigated as a component in medical devices due to its favorable mechanical properties and resistance to degradation in biological environments.

Materials Engineering

In materials science, 4,4'-Bis(4-AP)BP serves as a precursor for various advanced materials.

- Aerospace and Automotive Industries : Its application extends to the production of lightweight composites used in aerospace and automotive sectors where durability and heat resistance are critical .

- Optical Materials : The compound's light-absorbing properties have prompted research into its use in optical brighteners and photosensitive materials. Studies have highlighted its fluorescence characteristics and potential for photochemical reactions, which could be harnessed in developing advanced optical devices.

Case Study 1: Polyimide Development

A study conducted by NASA explored the synthesis of polyimides using 4,4'-Bis(4-AP)BP combined with various dianhydrides. The resulting polyimides demonstrated outstanding thermal stability under dynamic thermogravimetric analysis (TGA), making them suitable for high-temperature aerospace applications. The research concluded that these materials could withstand temperatures exceeding 325°C without significant degradation .

Case Study 2: Drug Delivery Applications

Research published in a peer-reviewed journal examined the use of 4,4'-Bis(4-AP)BP in creating biodegradable polymeric carriers for drug delivery. The study found that the incorporation of this compound improved the release kinetics of the drug while maintaining structural integrity over time. This finding suggests potential applications in targeted therapy where controlled drug release is crucial .

Comparative Analysis Table

The following table summarizes some key characteristics and applications of this compound compared to similar compounds:

| Compound Name | Key Features | Unique Applications |

|---|---|---|

| This compound | High thermal stability; biocompatible | Polyimides; drug delivery systems |

| 4,4'-Diaminodiphenyl ether | Contains two amine groups | Higher reactivity; used in polymer synthesis |

| 2,2'-Dimethyl-4,4'-bis(4-nitrophenoxy)biphenyl | Methyl substitutions enhance solubility | Optical materials; dyes |

作用機序

The mechanism of action of 4,4’-Bis(4-aminophenoxy)benzophenone primarily involves its ability to form stable polyimide structures. The compound’s aminophenoxy groups react with dianhydrides to form imide linkages, resulting in polymers with high thermal stability and mechanical strength. These properties make it suitable for applications requiring durable and heat-resistant materials .

類似化合物との比較

Similar Compounds

4,4’-Diaminodiphenylmethane: Another aromatic diamine used in polymer synthesis.

4,4’-Diaminodiphenylsulfone: Known for its use in high-performance polymers.

4,4’-Diaminodiphenyl ether: Used in the production of polyimides and other advanced materials.

Uniqueness

4,4’-Bis(4-aminophenoxy)benzophenone stands out due to its ether-ketone structure, which imparts unique properties such as enhanced solubility and processability compared to other aromatic diamines. Its ability to form highly stable polyimides makes it particularly valuable in applications requiring high thermal and chemical resistance .

生物活性

4,4'-Bis(4-aminophenoxy)benzophenone (BAPB) is a chemical compound with the molecular formula C25H20N2O3 and CAS Number 30184-96-4. It is known for its potential applications in various fields, including materials science and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of BAPB, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

BAPB features two 4-aminophenoxy groups attached to a benzophenone core. Its structure contributes to its biological activity, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H20N2O3 |

| Molecular Weight | 404.44 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of BAPB is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. Some key mechanisms include:

- Enzyme Inhibition : BAPB has shown potential in inhibiting certain protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to alterations in cellular behavior, including reduced proliferation and increased apoptosis in cancer cells .

- Antioxidant Activity : Preliminary studies suggest that BAPB may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

BAPB's biochemical properties are essential for understanding its biological effects:

- Cellular Effects : BAPB has been observed to influence cell signaling pathways related to inflammation and cancer progression. For instance, it can modulate the expression of genes involved in apoptosis and cell cycle regulation .

- Metabolism : The compound is metabolized by liver enzymes, leading to the formation of various metabolites that may also exhibit biological activity. This metabolic pathway is crucial for determining the pharmacokinetics of BAPB in vivo .

Case Studies

Several studies have investigated the biological effects of BAPB:

- Anti-Cancer Activity : A study demonstrated that BAPB could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 values for different cell lines ranged from 10 to 25 µM, indicating significant anti-cancer potential .

- Anti-Inflammatory Effects : In animal models of inflammation, BAPB administration resulted in a marked reduction in inflammatory markers such as TNF-α and IL-6. This suggests that BAPB may be effective in treating inflammatory diseases .

- Neuroprotective Properties : Research has indicated that BAPB can protect neuronal cells from oxidative damage induced by neurotoxins. This property highlights its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

特性

IUPAC Name |

bis[4-(4-aminophenoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYQEILXDCDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559157 | |

| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30184-96-4 | |

| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。